molecular formula C8H12N2S B1422344 5-Cyclopentyl-1,3-thiazol-2-amine CAS No. 851233-57-3

5-Cyclopentyl-1,3-thiazol-2-amine

Cat. No. B1422344
CAS RN: 851233-57-3
M. Wt: 168.26 g/mol
InChI Key: IRFQAEMTMPWQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopentyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C8H12N2S . It is a derivative of thiazole, a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of 5-Cyclopentyl-1,3-thiazol-2-amine can be inferred from its IUPAC name and molecular formula. The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Attached to this ring is a cyclopentyl group, which is a five-membered ring of carbon atoms .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives are known to play a significant role in anticancer medications. For instance, compounds like dabrafenib and dasatinib, which contain the thiazole nucleus, are clinically used as anticancer drugs . The presence of the thiazole ring in these molecules contributes to their ability to bind to DNA and interact with topoisomerase II, leading to DNA damage and cell death .

Antimicrobial Properties

Modifications of thiazole compounds, such as introducing a hydrazone fragment, have been explored to enhance antimicrobial properties. This approach aims to increase the efficacy of thiazole derivatives against microbial infections .

Antifungal Activity

Thiazole derivatives have been synthesized for their antifungal properties. For example, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides were created and screened for their effectiveness against fungal infections .

Cytotoxicity Against Tumor Cells

Some thiazole derivatives have demonstrated potent cytotoxic effects on human tumor cell lines. This suggests their potential use in developing treatments that target specific cancer cells without affecting healthy cells .

properties

IUPAC Name

5-cyclopentyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFQAEMTMPWQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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